molecular formula C14H21ClO B14004099 1-(4-Chlorophenyl)-2-methylheptan-2-ol CAS No. 1742-41-2

1-(4-Chlorophenyl)-2-methylheptan-2-ol

Cat. No.: B14004099
CAS No.: 1742-41-2
M. Wt: 240.77 g/mol
InChI Key: GIGOXPGPGLRKQI-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-methylheptan-2-ol is a tertiary alcohol featuring a 4-chlorophenyl group attached to a branched heptane chain. This compound is structurally characterized by its chlorine-substituted aromatic ring and a hydroxyl group at the second carbon of a methyl-substituted heptane backbone.

Properties

CAS No.

1742-41-2

Molecular Formula

C14H21ClO

Molecular Weight

240.77 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-methylheptan-2-ol

InChI

InChI=1S/C14H21ClO/c1-3-4-5-10-14(2,16)11-12-6-8-13(15)9-7-12/h6-9,16H,3-5,10-11H2,1-2H3

InChI Key

GIGOXPGPGLRKQI-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)(CC1=CC=C(C=C1)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-2-methylheptan-2-ol typically involves the reaction of 4-chlorobenzaldehyde with 2-methylheptan-2-ol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods: In industrial settings, the production of 1-(4-Chlorophenyl)-2-methylheptan-2-ol may involve large-scale batch or continuous processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-2-methylheptan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include ketones, carboxylic acids, alcohols, alkanes, and various substituted derivatives .

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-methylheptan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Table 1: Cytotoxic Activity of Halogen-Substituted Chalcones Against MCF-7 Cells

Compound Name IC50 (μg/mL) Key Structural Features
(E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-on 1,484.75 4-Chlorophenyl, methyl-substituted
(E)-1-(4-Chlorophenyl)-3-(4-tolylphenyl)prop-2-en-1-on 37.24 4-Chlorophenyl, extended aromaticity
(E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-on 42.22 3-Bromophenyl, methyl-substituted
(E)-1-(3-Bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-on 22.41 3-Bromophenyl, bulky isopropyl group

Key Observations :

  • Position of Halogen Substitution: The 4-chlorophenyl group in compound 1 (IC50 = 1,484.75 μg/mL) exhibits significantly lower cytotoxicity compared to its 3-bromophenyl analogs (compounds 3 and 4, IC50 = 42.22 and 22.41 μg/mL). This suggests that halogen position (para vs.
  • Branching and Bulkiness : Compound 4, with a 4-isopropylphenyl group, shows the highest cytotoxicity (IC50 = 22.41 μg/mL), indicating that bulky substituents enhance interaction with cellular targets. This contrasts with 1-(4-Chlorophenyl)-2-methylheptan-2-ol, where the branched heptane chain may confer distinct solubility or membrane permeability properties .

Comparison with 1-(3-Chlorophenyl) Derivatives

A study by Zapravdina and Burmistrov () synthesizes 1-(3-Chlorophenyl)-3-(6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)amino)phenyl)propan-1-ol. While this compound shares a chlorophenyl group, its fused bicyclic system and thiourea linkage differentiate it from 1-(4-Chlorophenyl)-2-methylheptan-2-ol.

Critical Analysis of Structural-Bioactivity Relationships

  • Hydroxyl Group vs. Ketone Functionality : The hydroxyl group in 1-(4-Chlorophenyl)-2-methylheptan-2-ol may confer hydrogen-bonding capacity, altering pharmacokinetics compared to ketone-based chalcones. For instance, chalcone compound 1 (a ketone) showed negligible cytotoxicity, whereas alcohols with similar halogenation might exhibit different interactions due to polarity differences .
  • Chlorine vs. Bromine Substitution : Bromine’s larger atomic radius and higher lipophilicity (as seen in compounds 3 and 4) may enhance membrane penetration and target binding compared to chlorine. This suggests that replacing chlorine with bromine in 1-(4-Chlorophenyl)-2-methylheptan-2-ol could modulate bioactivity .

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